Cas no 101046-79-1 (Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-)
![Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- structure](https://es.kuujia.com/scimg/cas/101046-79-1x500.png)
101046-79-1 structure
Nombre del producto:Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Propiedades químicas y físicas
Nombre e identificación
-
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-
- Larixinol
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyph
- 2''-epi-Abiesinol F
- Abiesinol E
- Listvenol
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, [2'R-[2'a,3'a,9'b(R*)]]-
- [ "Abiesinol E" ]
- CHEMBL4635708
- (2R,2'R,3R,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one
- BDBM50539601
- Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one, 3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-, (2R,2'R,3R,3'R)-
- AKOS032962605
- F92730
- 101046-79-1
- SCHEMBL21933083
- Abiesinol E; Listvenol
- AKOS040761972
- 1207671-28-0
- 3,2'-Epilarixinol
-
- Renchi: InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30-/m1/s1
- Clave inchi: RNDNBGULZNCSNB-LYFQOWASSA-N
- Sonrisas: OC1=CC=C([C@@H]2[C@H](O)CC3=C(C4=C(C=C3O)OC(=O)[C@]34[C@@H](C4=CC=C(O)C=C4)OC4=CC(=CC(O)=C34)O)O2)C=C1
Atributos calculados
- Calidad precisa: 542.121
- Masa isotópica única: 542.121
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 6
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 40
- Cuenta de enlace giratorio: 2
- Complejidad: 947
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 166A^2
- Xlogp3: 3.3
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.76±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 851.3±65.0 °C at 760 mmHg
- Punto de inflamación: 287.8±27.8 °C
- Disolución: Almost insoluble (0.04 g/l) (25 º C),
- PSA: 166.14000
- Logp: 3.59050
- Presión de vapor: 0.0±0.3 mmHg at 25°C
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L68850-5mg |
Larixinol |
101046-79-1 | 5mg |
¥5760.0 | 2021-09-09 | ||
TargetMol Chemicals | TN4416-1 mL * 10 mM (in DMSO) |
Larixinol |
101046-79-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
TargetMol Chemicals | TN4416-1 ml * 10 mm |
Larixinol |
101046-79-1 | 1 ml * 10 mm |
¥ 6150 | 2024-07-20 | ||
TargetMol Chemicals | TN4416-5mg |
Larixinol |
101046-79-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4416-1 mg |
Larixinol |
101046-79-1 | 1mg |
¥2915.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4416-5 mg |
Larixinol |
101046-79-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
A2B Chem LLC | AA04512-5mg |
Larixinol |
101046-79-1 | 5mg |
$719.00 | 2024-04-20 |
Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)- Literatura relevante
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas 2-arilobencofurano flavonoides 2-arilobencofurano flavonoides
- Disolventes y químicos orgánicos Compuestos Orgánicos Fenilpropanoides y poliketidas 2-arilobencofurano flavonoides
- Disolventes y químicos orgánicos Compuestos Orgánicos Aldehído/Cetona
101046-79-1 (Spiro[benzofuran-3(2H),9'(8'H)-[2H]furo[2,3-h][1]benzopyran]-8'-one,3',4'-dihydro-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-) Productos relacionados
- 1215567-57-9(N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methylbenzamide hydrochloride)
- 1806925-44-9(3-Amino-6-fluoro-2-(trifluoromethoxy)benzaldehyde)
- 2172172-76-6(5-(oxolan-2-ylsulfanyl)methylfuran-2-carboxylic acid)
- 1806706-67-1(1-Bromo-1-(2-(methylthio)-4-nitrophenyl)propan-2-one)
- 1558524-42-7(1,3,5-Triazine-2(1H)-thione, 6-amino-4-(3-methyl-2-thienyl)-)
- 2679943-73-6((2S)-3-azido-2-acetamidopropanoic acid)
- 1226430-71-2(N-[(3-chlorophenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide)
- 2138817-57-7(1-(2-Bromoethenyl)-1-(3-methoxypropyl)cyclobutane)
- 2229659-02-1(3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-en-1-ol)
- 1396861-43-0(N-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl-2-(4-ethylphenoxy)ethane-1-sulfonamide)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:101046-79-1)Larixinol

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe